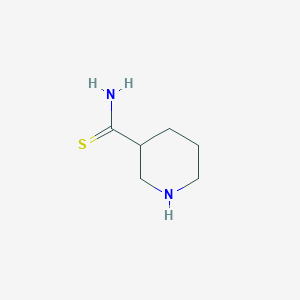

Piperidine-3-carbothioamide

Description

Properties

IUPAC Name |

piperidine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQQPWMQPZQNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piperidine-3-carbothioamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of piperidine-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathways, experimental protocols, and potential derivatization strategies. Furthermore, it explores the biological context of structurally related compounds, offering insights into potential mechanisms of action.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This compound, in particular, represents a versatile building block for the synthesis of more complex molecules and may possess intrinsic pharmacological properties. This guide outlines a robust synthetic approach to this target molecule and its potential analogues.

Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step process commencing from a readily available starting material, 3-cyanopyridine. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

The initial step involves the catalytic hydrogenation of 3-cyanopyridine to yield piperidine-3-carbonitrile. Subsequently, the nitrile functional group is converted to a thioamide to afford the final product.

Experimental Protocols

Synthesis of Piperidine-3-carbonitrile via Catalytic Hydrogenation of 3-Cyanopyridine

The reduction of 3-cyanopyridine to piperidine-3-carbonitrile can be achieved through catalytic hydrogenation. Various catalysts can be employed for this transformation, with rhodium on carbon being a particularly effective option.

General Procedure:

-

In a high-pressure reactor, a solution of 3-cyanopyridine in an appropriate solvent (e.g., methanol, ethanol, or acetic acid) is prepared.

-

A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or Platinum(IV) oxide) is added to the solution.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.

-

The reaction mixture is stirred at a specified temperature and pressure for a designated time until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude piperidine-3-carbonitrile, which can be further purified by distillation or chromatography if necessary.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |

| 3-Cyanopyridine | 5% Rh/C | Methanol | 25 | 1000 | 24 | >95 |

| 3-Cyanopyridine | PtO₂ | Acetic Acid | 25 | 50 | 6 | ~90 |

Note: The reaction conditions should be optimized for the specific scale and equipment used.

Synthesis of this compound from Piperidine-3-carbonitrile

The conversion of the nitrile group of piperidine-3-carbonitrile to a carbothioamide can be accomplished using various thionating agents. A well-established method involves the reaction with hydrogen sulfide in the presence of a base. The following protocol is adapted from the synthesis of the isomeric piperidine-4-carbothioamide hydrochloride.

Adapted Experimental Protocol:

-

To a solution of piperidine-3-carbonitrile hydrochloride in a suitable solvent such as ethanol, a catalytic amount of a base (e.g., triethylamine or di-n-butylamine, approximately 1-5 mol%) is added.

-

The mixture is transferred to a pressure reactor and heated to a temperature between 40-80°C.

-

Hydrogen sulfide gas is introduced into the reactor to a pressure of approximately 4 bar.

-

The reaction is stirred at the elevated temperature for several hours (e.g., 5-12 hours) until completion, which can be monitored by TLC or LC-MS.

-

After cooling the reactor to room temperature, the excess hydrogen sulfide is safely vented.

-

The reaction mixture is then cooled further (e.g., to 10°C) to promote precipitation of the product.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

| Starting Material | Reagents | Base (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |

| Piperidine-3-carbonitrile HCl | H₂S | Triethylamine (5%) | Ethanol | 60 | 4 | 12 | ~91 (expected) |

| Piperidine-3-carbonitrile HCl | H₂S | Di-n-butylamine (5%) | Ethanol | 60 | 4 | 12 | ~92 (expected) |

Note: These yields are based on the reported synthesis of the 4-isomer and may vary for the 3-isomer.

Characterization Data of Related Compounds

Piperidine-3-carboxamide:

-

¹H NMR (400 MHz, MeOD): δ 3.15 – 3.07 (m, 1H), 2.95 (td, J = 11.8, 2.9 Hz, 1H), 2.78 (dd, J = 11.8, 9.6 Hz, 1H), 2.56 – 2.45 (m, 2H), 1.95 – 1.85 (m, 1H), 1.76 – 1.66 (m, 1H), 1.64 – 1.50 (m, 2H).[1]

-

¹³C NMR (101 MHz, MeOD): δ 179.9, 50.1, 47.1, 44.9, 29.1, 27.2.[1]

Derivatives of this compound

The this compound core offers multiple points for derivatization to explore structure-activity relationships and develop new chemical entities.

Caption: Potential sites for derivatization of the core structure.

-

N-Substitution: The secondary amine of the piperidine ring is a prime site for modification. Reductive amination with various aldehydes and ketones, or N-arylation reactions, can introduce a wide range of substituents.

-

Thioamide Modifications: The thioamide group can be alkylated to form thioimidates or can participate in cyclization reactions to form thiazoles and other sulfur-containing heterocycles.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented, its carboxamide analogue has been identified as a potent inhibitor of the proteasome, particularly in the context of antimalarial drug discovery. The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins. Inhibition of this pathway can lead to the accumulation of these proteins, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells or pathogens.

The Ubiquitin-Proteasome Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, a potential target for this compound and its derivatives.

Caption: Hypothesized inhibition of the ubiquitin-proteasome pathway.

This pathway involves the sequential action of three enzymes (E1, E2, and E3) to attach a chain of ubiquitin molecules to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. It is hypothesized that this compound and its derivatives may exert their biological effects by inhibiting the catalytic activity of the proteasome, leading to cell cycle arrest and apoptosis.

Conclusion

This technical guide provides a foundational framework for the synthesis and exploration of this compound and its derivatives. The outlined synthetic route is robust and adaptable, and the provided experimental protocols offer a starting point for laboratory-scale preparation. The potential for this scaffold to interact with the ubiquitin-proteasome pathway suggests a promising avenue for future research in drug discovery, particularly in the fields of oncology and infectious diseases. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this class of compounds.

References

An In-depth Technical Guide on the Chemical Properties of Piperidine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-3-carbothioamide is a heterocyclic compound of interest in medicinal chemistry due to the established biological significance of both the piperidine scaffold and the carbothioamide functional group. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The carbothioamide group, a bioisostere of the amide bond, can enhance metabolic stability and modulate biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and predicted physicochemical and spectroscopic data. Detailed experimental protocols for its preparation are outlined, and its potential biological relevance is discussed in the context of related piperidine-containing compounds.

Chemical Structure and Properties

This compound possesses a six-membered saturated heterocycle containing a nitrogen atom, with a carbothioamide group at the 3-position. The presence of the thioamide functional group significantly influences the electronic and steric properties of the molecule compared to its carboxamide analog.

Table 1: Predicted Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted) | Piperidine-3-carbonitrile (Experimental) |

| Molecular Formula | C₆H₁₂N₂S | C₆H₁₀N₂ |

| Molecular Weight | 144.24 g/mol | 110.16 g/mol [1][2] |

| Appearance | Solid (predicted) | Liquid[1] |

| Boiling Point | > 200 °C (decomposes) | Not available |

| Melting Point | Not available | Not available |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | Not available |

| pKa (protonated amine) | ~8-9 | Not available |

| LogP | ~0.5 | Not available |

Synthesis of this compound

The synthesis of this compound can be achieved through the thionation of the corresponding amide, Piperidine-3-carboxamide, or more directly from Piperidine-3-carbonitrile. The latter is often the preferred route due to the commercial availability of the nitrile precursor.

Synthesis from Piperidine-3-carbonitrile

A common and effective method for the synthesis of primary thioamides from nitriles involves the use of a sulfiding agent such as hydrogen sulfide (H₂S) or its equivalents in the presence of a base.

Experimental Protocol: Synthesis of this compound from Piperidine-3-carbonitrile

-

Reaction Setup: To a solution of Piperidine-3-carbonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of triethylamine and ethanol, introduce a stream of hydrogen sulfide gas at room temperature. Alternatively, sodium hydrosulfide (NaSH) or ammonium sulfide ((NH₄)₂S) can be used as the sulfur source.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess reagents. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Synthesis from Piperidine-3-carboxamide

Thionation of Piperidine-3-carboxamide can be accomplished using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally preferred for its milder reaction conditions and higher yields.

Experimental Protocol: Thionation of Piperidine-3-carboxamide using Lawesson's Reagent

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Piperidine-3-carboxamide (1.0 eq) in anhydrous toluene or dioxane.

-

Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and the reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic routes to this compound.

Reactivity of this compound

The reactivity of this compound is dictated by the presence of the piperidine nitrogen, the thioamide functional group, and the alpha-protons.

-

N-Alkylation/Acylation: The secondary amine of the piperidine ring is nucleophilic and can readily undergo alkylation, acylation, and sulfonylation reactions.

-

Thioamide Reactivity: The thioamide group is more reactive than its amide counterpart. The sulfur atom is nucleophilic and can be alkylated to form a thioimidate. The carbon atom of the C=S bond is electrophilic and susceptible to nucleophilic attack.

-

Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amides under acidic or basic conditions, often facilitated by soft metal ions like Ag⁺ or Hg²⁺.

-

Reduction: The thioamide group can be reduced to an amine.

-

Cyclization Reactions: The bifunctional nature of this compound allows for its use as a building block in the synthesis of various heterocyclic systems.

Diagram 2: Reactivity of this compound

Caption: Key reactions of this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | br s | 1H | -CSNH₂ (one proton) |

| ~7.5-8.5 | br s | 1H | -CSNH₂ (one proton) |

| ~3.0-3.2 | m | 2H | H-2eq, H-6eq |

| ~2.6-2.8 | m | 2H | H-2ax, H-6ax |

| ~2.5-2.7 | m | 1H | H-3 |

| ~1.8-2.0 | m | 2H | H-4eq, H-5eq |

| ~1.5-1.7 | m | 2H | H-4ax, H-5ax |

| ~1.5-2.5 | br s | 1H | -NH- (piperidine) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200-210 | C=S |

| ~45-50 | C-2, C-6 |

| ~40-45 | C-3 |

| ~25-30 | C-4, C-5 |

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretching (thioamide and piperidine) |

| 2950-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1620 | Strong | N-H bending (thioamide) |

| 1400-1600 | Strong | Thioamide I band (C-N stretching)[3] |

| ~1120 | Medium | Thioamide II band (C=S stretching)[4] |

Mass Spectrometry (Predicted): The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would likely involve the loss of the thioamide side chain and fragmentation of the piperidine ring.

Biological and Medicinal Significance

While specific biological data for this compound is scarce, the piperidine scaffold is a key component in a vast array of FDA-approved drugs, contributing to improved pharmacokinetic profiles and target binding. Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5] The incorporation of a thioamide group can enhance the stability and conformational rigidity of peptides and act as a bioisostere for amide bonds.[6] For instance, piperidine derivatives have been investigated as inhibitors of various enzymes and receptors, and the introduction of a carbothioamide or carboxamide at the 3-position has been shown to be crucial for certain biological activities.

Given the combined presence of these two important pharmacophores, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents. Further investigation into its biological properties is warranted.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound. While experimental data for this specific compound is limited, this guide offers plausible synthetic routes with detailed protocols, predicted physicochemical and spectroscopic data, and an analysis of its potential reactivity. The information presented herein serves as a valuable resource for researchers and scientists interested in the synthesis, characterization, and application of this and related piperidine derivatives in drug discovery and development. The unique combination of the piperidine ring and the carbothioamide functional group makes this compound a promising candidate for further exploration in medicinal chemistry.

References

- 1. audreyli.com [audreyli.com]

- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

The Emerging Potential of Piperidine-3-Carbothioamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutics. Within this privileged class of heterocycles, derivatives of piperidine-3-carbothioamide are gaining significant attention as versatile pharmacophores with potential applications in oncology, neurodegenerative diseases, and skeletal disorders. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic promise of this compound structural analogs, presenting key data and experimental methodologies to facilitate further research and development in this exciting area.

Core Therapeutic Areas and Mechanisms of Action

Research into piperidine-3-carboxamide and its thioamide isostere, this compound, has revealed promising activity across multiple therapeutic domains. The primary areas of interest include:

-

Anticancer Activity: Certain N-arylpiperidine-3-carboxamide analogs have been identified as potent inducers of a senescence-like phenotype in cancer cells, particularly melanoma.[1] This mechanism offers a promising alternative to traditional cytotoxic approaches. The antiproliferative effects are often mediated through the p53/p21 and p16/Rb tumor suppressor pathways.

-

Neuroprotection: Analogs of this compound have demonstrated potential as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] This dual inhibitory action is a sought-after characteristic for the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease.

-

Anti-osteoporosis Activity: Piperidine-3-carboxamide derivatives have been developed as potent inhibitors of cathepsin K, a cysteine protease predominantly involved in bone resorption.[3] By inhibiting this enzyme, these compounds have the potential to reduce bone loss associated with osteoporosis.

Quantitative Biological Data

The following tables summarize the reported biological activities of various piperidine-3-carboxamide and related analogs.

Table 1: Anticancer Activity of N-Arylpiperidine-3-Carboxamide Analogs against A375 Human Melanoma Cells

| Compound | Antiproliferative IC50 (µM) | Senescence Induction EC50 (µM) | Notes |

| 1 (Racemic) | 0.88 | 1.24 | Initial hit compound.[1] |

| 19 (R-isomer) | >10 | 4.13 | R-configuration shows significantly reduced activity.[1] |

| 20 (S-isomer) | 0.53 | 0.27 | S-configuration is the more active enantiomer.[1] |

| 54 | 0.03 | 0.04 | A highly potent analog with a pyridine B-ring and pyrrole substitution.[1] |

Table 2: Cholinesterase Inhibitory Activity of Piperidinyl-Quinoline Carbothioamide Analogs

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Notes |

| 5a | 15.31 | 18.29 | Unsubstituted phenyl derivative. |

| 5g | 9.68 | 11.59 | 3-Chlorophenyl derivative; most potent dual inhibitor in the series.[2] |

| 6a | 16.12 | 19.34 | Unsubstituted phenyl derivative with an 8-methylquinoline core. |

| Galantamine (Standard) | 0.51 | 13.42 | Reference drug. |

Table 3: Cathepsin K Inhibitory Activity of Piperidine-3-Carboxamide Analogs

| Compound | Cathepsin K IC50 (µM) |

| H-1 | 0.25 |

| H-3 | 0.18 |

| H-9 | 0.08 |

| H-11 | 0.12 |

| MIV-711 (Reference) | 0.01 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays.

Synthesis of this compound

A general, multi-step synthesis for N-substituted this compound analogs can be adapted from procedures for similar carboxamides and thiosemicarbazides.[4][5][6]

Step 1: Synthesis of Piperidine-3-carbonitrile This step can be achieved through various established methods for piperidine synthesis, such as the hydrogenation of the corresponding pyridine derivative or through multi-component reactions.[7][8][9]

Step 2: Conversion of Nitrile to Thioamide The carbonitrile can be converted to the corresponding carbothioamide using a sulfiding agent such as hydrogen sulfide in the presence of a base (e.g., pyridine or triethylamine), or by using Lawesson's reagent.

-

Materials: Piperidine-3-carbonitrile, hydrogen sulfide gas or Lawesson's reagent, pyridine or triethylamine, solvent (e.g., ethanol or toluene), reaction flask, stirring apparatus, and a system for gas handling (if using H₂S).

-

Procedure (using H₂S):

-

Dissolve piperidine-3-carbonitrile in a suitable solvent such as ethanol in a reaction flask equipped with a stirrer.

-

Add a stoichiometric amount of a base like pyridine.

-

Bubble hydrogen sulfide gas through the solution at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound.

-

Step 3: N-Substitution The nitrogen of the piperidine ring can be substituted with various aryl or alkyl groups via nucleophilic substitution or reductive amination.[6]

-

Materials: this compound, desired alkyl or aryl halide (e.g., benzyl bromide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

To a solution of this compound in acetonitrile, add a slight excess of potassium carbonate.

-

Add the desired alkyl or aryl halide dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours until TLC indicates the consumption of the starting material.

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

-

The residue is purified by column chromatography to afford the N-substituted this compound analog.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10][11]

-

Materials: 96-well plates, cancer cell line (e.g., A375), cell culture medium, phosphate-buffered saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This histochemical assay is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.[12][13][14][15][16]

-

Materials: Cell culture plates, PBS, fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS), and staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate/phosphate buffer at pH 6.0).

-

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 5-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO₂) for 12-24 hours, protected from light.

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

-

The percentage of senescent cells can be determined by counting the number of blue-stained cells relative to the total number of cells.

-

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.

-

Materials: 96-well plate, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a phosphate buffer (pH 8.0).

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB to the wells.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then determined.

-

Cathepsin K Inhibition Assay

This is a fluorometric assay to screen for inhibitors of cathepsin K.

-

Materials: 96-well black plates, recombinant human cathepsin K, a fluorogenic substrate (e.g., Z-LR-AMC), assay buffer, and a known cathepsin K inhibitor as a positive control.

-

Procedure:

-

Activate the cathepsin K enzyme in an appropriate buffer containing DTT.

-

In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated cathepsin K enzyme.

-

Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm) over time using a fluorescence plate reader.

-

The percentage of inhibition is calculated from the reaction rates, and IC50 values are determined.

-

Western Blot for Cathepsin K Expression

This technique is used to quantify the expression level of cathepsin K in cell lysates.[17]

-

Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against cathepsin K, HRP-conjugated secondary antibody, and a chemiluminescent substrate.

-

Procedure:

-

Separate the proteins in the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cathepsin K antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

The intensity of the bands corresponding to cathepsin K is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel this compound analogs.

Signaling Pathway for Senescence Induction

This diagram depicts the simplified signaling cascade leading to cellular senescence, a key anticancer mechanism for some piperidine-3-carboxamide derivatives.

Conclusion and Future Directions

This compound analogs and their related carboxamide derivatives represent a promising class of compounds with diverse therapeutic potential. The data summarized herein highlights their significant activity in oncology, neurodegenerative diseases, and osteoporosis. The provided experimental protocols offer a starting point for researchers to further explore the synthesis and biological evaluation of novel analogs.

Future work should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the piperidine nitrogen and the carbothioamide moiety is needed to optimize potency and selectivity for various targets.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for their advancement towards clinical development. One study has already indicated that some carboxamide analogs possess acceptable phase I metabolic stability.[1]

-

In Vivo Efficacy: Promising in vitro candidates must be evaluated in relevant animal models of cancer, neurodegeneration, and osteoporosis to establish their in vivo efficacy and safety profiles.

-

Target Deconvolution: For compounds identified through phenotypic screening, such as the senescence-inducing agents, further studies are required to elucidate their precise molecular targets.

The versatility of the this compound scaffold, combined with the encouraging preliminary data, positions these compounds as a fertile ground for the discovery of next-generation therapeutics.

References

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine synthesis [organic-chemistry.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchhub.com [researchhub.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. buckinstitute.org [buckinstitute.org]

- 14. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]

- 15. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 16. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 17. origene.com [origene.com]

The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this versatile class of compounds, piperidine-3-carbothioamide and its derivatives are gaining recognition for their diverse biological activities. This technical guide synthesizes the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Due to the limited availability of data specifically on this compound, this paper also incorporates findings from closely related piperidine-3-carboxamide analogs to provide a broader perspective on the potential of this chemical space.

Anticancer Activity: Inducing Senescence in Melanoma

Recent studies have highlighted the potential of N-arylpiperidine-3-carboxamide derivatives as potent anti-melanoma agents.[1][2][3][4] These compounds have been shown to induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[1][2][3][4]

One notable study identified a novel N-arylpiperidine-3-carboxamide derivative, compound 54 , which demonstrated significant antimelanoma activity with an IC50 value of 0.03 µM in A375 human melanoma cells.[1] This activity was associated with a marked induction of senescence-like morphological changes.[1] The structure-activity relationship of these compounds has been explored, revealing key structural moieties responsible for their antiproliferative effects.[1][2][3][4]

Quantitative Anticancer Activity Data

| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |

| Hit Compound 1 | A375 (Melanoma) | Antiproliferative | 0.88 | [1] |

| Compound 54 | A375 (Melanoma) | Antiproliferative | 0.03 | [1] |

| Doxorubicin (Control) | A375 (Melanoma) | Antiproliferative | Not Reported | [1] |

Antimicrobial and Antifungal Activity

The broader class of piperidine derivatives has been investigated for its antimicrobial and antifungal properties.[5][6][7] Studies on sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms.[6][7]

Quantitative Antimicrobial Activity Data (Illustrative for Piperidine Derivatives)

| Compound Type | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| Piperidinothiosemicarbazones | M. tuberculosis | Tuberculostatic | 0.5 - 4 | [8] |

| Piperidinothiosemicarbazones | S. epidermidis | Antibacterial | 15.6 | [8] |

| Piperidinothiosemicarbazones | M. luteus | Antibacterial | 62.5 | [8] |

Enzyme Inhibition: A Dual Approach to Neurodegenerative Disease

Derivatives of piperidine have also been explored as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's.[9][10] A series of novel (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic pathway.[9][10]

One of the lead compounds from this series, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, emerged as a potent dual inhibitor of both AChE and BuChE with IC50 values of 9.68 µM and 11.59 µM, respectively.[9]

Quantitative Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Reference |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 | [9] |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BuChE | 11.59 | [9] |

Experimental Protocols

Synthesis of N-Arylpiperidine-3-carboxamide Derivatives

A general synthetic route to N-arylpiperidine-3-carboxamide derivatives involves the coupling of a substituted aniline with a protected piperidine-3-carboxylic acid, followed by deprotection and subsequent functionalization.

Caption: General synthetic workflow for N-Arylpiperidine-3-carboxamides.

Materials:

-

Substituted aniline

-

N-Boc-piperidine-3-carboxylic acid (or other protected piperidine-3-carboxylic acid)

-

Coupling agents (e.g., EDCI, HOBt)

-

Solvent (e.g., DMF, DCM)

-

Deprotecting agent (e.g., TFA, HCl)

Procedure:

-

Dissolve the protected piperidine-3-carboxylic acid and the substituted aniline in the chosen solvent.

-

Add the coupling agents and stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the protected N-arylpiperidine-3-carboxamide.

-

Dissolve the protected amide in a suitable solvent and add the deprotecting agent.

-

Stir the reaction until the deprotection is complete.

-

Neutralize the reaction and extract the final product.

-

Purify the product by column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][11][12][13]

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (or analogs)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][9][10][14][15]

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compounds

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Perform serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe, no compound) and negative (no microbe, no compound) controls.

-

Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually identifying the lowest concentration of the compound that inhibits visible growth (i.e., the well remains clear).

Signaling Pathways and Mechanisms of Action

The anticancer activity of piperidine derivatives is often linked to their ability to modulate key signaling pathways involved in cell proliferation and survival.[16][17] For instance, the induction of senescence by N-arylpiperidine-3-carboxamides in melanoma cells suggests an interaction with pathways that regulate the cell cycle.[1][2][3][4]

Caption: Potential signaling pathway for anticancer piperidine derivatives.

Further research is needed to fully elucidate the specific molecular targets and signaling cascades affected by this compound and its analogs.

Conclusion and Future Directions

This compound and its related derivatives represent a promising area for drug discovery. The available data, primarily from piperidine-3-carboxamide analogs, demonstrates significant potential in oncology, infectious diseases, and neurodegenerative disorders. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for the development of novel therapeutics based on this versatile scaffold.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Determination of antimicrobial MIC by paper diffusion method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved pharmaceuticals.[1] The functionalization of this privileged structure, such as in Piperidine-3-carbothioamide, offers a rich chemical space for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound and its analogs. It details experimental protocols for key computational techniques, presents quantitative bioactivity data for structurally similar compounds, and visualizes the potential biological pathways these molecules may modulate. The aim is to equip researchers and drug development professionals with a comprehensive understanding of the computational approaches that can accelerate the identification and optimization of bioactive this compound derivatives.

Predicted Bioactivity Profile of Piperidine-3-carboxamide Derivatives

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, numerous studies on the closely related Piperidine-3-carboxamide scaffold provide valuable insights into potential therapeutic applications. These derivatives have shown significant promise in anticancer and anti-osteoporosis research.

Antimelanoma Activity

A notable study identified a series of N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma A375 cells, leading to antiproliferative effects.[2][3] The initial hit compound demonstrated moderate activity, which was subsequently optimized through structure-activity relationship (SAR) studies.[2]

Table 1: Antimelanoma Activity of N-Arylpiperidine-3-carboxamide Derivatives [2]

| Compound ID | Senescence-Inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |

| 1 (Hit) | 1.24 | 0.88 |

| 19 (R-config) | >20 | >20 |

| 20 (S-config) | 0.27 | 0.21 |

| 54 | 0.04 | 0.03 |

EC50: Effective concentration of a compound that induces senescence in 50% of the cell population. IC50: Concentration of a compound that reduces the cell number by 50%.

Anti-Osteoporosis Activity

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K, a key enzyme in bone resorption.[4][5] Compound H-9 emerged as a particularly potent inhibitor.[4][5]

Table 2: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Derivatives [4][5]

| Compound ID | Cathepsin K Inhibitory Activity (IC50, µM) |

| H-1 | 0.45 |

| H-3 | 0.21 |

| H-9 | 0.08 |

In Silico Prediction Methodologies: Detailed Protocols

The prediction of bioactivity for novel compounds like this compound relies on a suite of computational methods. These in silico techniques offer a rapid and cost-effective means to prioritize candidates for synthesis and experimental testing.[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the molecular basis of interaction and in virtual screening.

Experimental Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Repair any missing residues or loops using homology modeling if necessary.

-

Define the binding site or active site, typically as a grid box encompassing the region where the native ligand binds or as predicted by pocket-finding algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound or its derivatives using a chemical drawing tool.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

Generate multiple conformers to account for ligand flexibility.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock, Glide, Surflex-Dock).

-

Specify the prepared receptor and ligand files, along with the defined binding site.

-

Configure the docking algorithm parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search.

-

Initiate the docking process.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding energies).

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. For instance, studies on Cathepsin K inhibitors revealed crucial hydrogen bonds and hydrophobic interactions with active-site residues.[4][5]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Experimental Protocol:

-

Dataset Preparation:

-

Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values).

-

Split the dataset into a training set for model development and a test set for external validation. A typical split is 70-80% for the training set and 20-30% for the test set.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., topological, electronic, steric, and hydrophobic properties). Software like PaDEL or Dragon can be used for this purpose.

-

-

Model Development:

-

Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a regression model correlating the descriptors with the biological activity.[7]

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

-

External Validation: Use the test set to evaluate the model's predictive power on new data, typically measured by the squared correlation coefficient (r²). A predictive QSAR model generally requires r² > 0.6 and q² > 0.5.[7]

-

-

Prediction for New Compounds:

-

Calculate the same set of descriptors for this compound and use the validated QSAR model to predict its biological activity.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness of a compound. In silico ADMET profiling helps to identify potential liabilities early in the drug discovery process.[8][9]

Experimental Protocol:

-

Input Molecular Structure:

-

Provide the 2D structure of this compound as a SMILES string or in a standard chemical file format.

-

-

Utilize ADMET Prediction Software/Web Servers:

-

Analyze Predicted Properties:

-

Absorption: Evaluate parameters like gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein substrate status.

-

Distribution: Assess blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution.

-

Metabolism: Predict inhibition or substrate status for Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Estimate total clearance and renal OCT2 substrate status.

-

Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

-

-

Assess Drug-Likeness:

-

Evaluate compliance with rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10).

-

Visualizing Workflows and Biological Pathways

Understanding the logical flow of in silico experiments and the biological context of the predicted activity is essential. Graphviz diagrams are used here to visualize these complex relationships.

In Silico Bioactivity Prediction Workflow

Caption: A generalized workflow for the in silico prediction of bioactivity.

Potential Signaling Pathways

Based on the activities of similar piperidine derivatives, this compound could potentially modulate key cellular signaling pathways involved in cancer and other diseases.[11]

Piperidine-3-carboxamide derivatives have been shown to induce senescence in melanoma cells.[2] This process is often governed by the p53 and p16/Rb tumor suppressor pathways, which are activated by oncogenic stress (e.g., BRAFV600E mutation).[2][12]

Caption: The p16/Rb and p53 pathways in cellular senescence.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is often dysregulated in cancer.[4] Piperidine derivatives have been reported to modulate this pathway.[11]

Caption: An overview of the PI3K/Akt signaling pathway.

Conclusion

The in silico prediction of bioactivity for compounds like this compound represents a powerful and indispensable component of modern drug discovery. By leveraging molecular docking, QSAR, and ADMET profiling, researchers can efficiently navigate vast chemical spaces, identify promising candidates, and anticipate potential liabilities. While experimental validation remains the ultimate arbiter of a compound's therapeutic potential, the computational methodologies outlined in this guide provide a robust framework for making informed decisions, thereby conserving resources and accelerating the journey from concept to clinic. The data on Piperidine-3-carboxamide analogs strongly suggest that the carbothioamide scaffold warrants further investigation, particularly in the realms of oncology and metabolic diseases.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Cellular Senescence and Immunosenescence in Melanoma: Insights From the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Cross Talk between Cellular Senescence and Melanoma: From Molecular Pathogenesis to Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Piperidine-3-carbothioamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the spectroscopic characterization of Piperidine-3-carbothioamide. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible literature, this document outlines the expected spectroscopic behaviors based on the analysis of structurally related compounds, including piperidine, piperidine-3-carboxylic acid, and other piperidine derivatives. The methodologies and expected data patterns are presented to guide researchers in the analysis of this compound.

Introduction

This compound is a derivative of piperidine, a saturated heterocycle that is a core structural motif in many pharmaceuticals and natural products. The introduction of a carbothioamide group at the 3-position introduces unique chemical properties that are of interest in medicinal chemistry and drug development. Spectroscopic analysis is fundamental to confirming the structure, purity, and electronic properties of this molecule. This guide will cover the key spectroscopic techniques used for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: The FT-IR spectrum of solid this compound would typically be recorded using the KBr pellet method. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

¹H NMR: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard. The spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz).

-

¹³C NMR: A more concentrated sample (20-50 mg) is used. The spectrum is typically recorded on the same instrument as the ¹H NMR, often using broadband proton decoupling to simplify the spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Methodology: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm. The concentration of the solution should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology: A small amount of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Expected Spectroscopic Data

Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3400-3200 | N-H stretch (amine and thioamide) | Broad to medium peaks |

| 3100-2800 | C-H stretch (aliphatic) | Multiple sharp peaks |

| ~1650 | C=S stretch (thioamide I band) | Strong to medium peak |

| ~1550 | N-H bend (amine) | Medium peak |

| ~1450 | C-H bend (aliphatic) | Medium to weak peaks |

| ~1250 | C-N stretch (thioamide III band) | Medium to strong peak |

Note: The C=S stretch is often coupled with other vibrations and can be difficult to assign definitively.

Expected ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.0 - 9.0 | Broad singlet | -CSNH₂ |

| 3.0 - 3.5 | Multiplet | Protons on C2 and C6 (adjacent to N) |

| 2.5 - 3.0 | Multiplet | Proton on C3 |

| 1.5 - 2.0 | Multiplet | Protons on C4 and C5 |

| 1.5 - 2.5 | Broad singlet | NH (piperidine ring) |

Note: Chemical shifts are highly dependent on the solvent used.

Expected ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~200 | C =S (thioamide) |

| 45 - 55 | C 2 and C 6 |

| 35 - 45 | C 3 |

| 20 - 30 | C 4 and C 5 |

Expected UV-Vis Spectral Data

| λmax (nm) | Electronic Transition |

| ~250-280 | n → π* (C=S) |

| Below 220 | π → π* (C=S) |

Note: The exact absorption maxima and molar absorptivity will depend on the solvent.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| [M]+• | Molecular Ion Peak |

| [M - SH]+ | Loss of sulfhydryl radical |

| [M - CSNH₂]+ | Loss of carbothioamide group |

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of techniques to provide a complete picture of its molecular structure. While direct experimental data is currently scarce in the literature, the expected spectral features can be predicted with reasonable accuracy based on the analysis of analogous structures. This guide provides a foundational framework for researchers undertaking the synthesis and characterization of this and related compounds, outlining the necessary experimental protocols and the anticipated spectroscopic signatures. The successful elucidation of its structure is a critical step in exploring its potential applications in drug discovery and development.

Piperidine-3-carbothioamide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Within this class of compounds, piperidine-3-carbothioamide derivatives are emerging as a promising area of research for the development of novel enzyme inhibitors. Their unique structural features allow for diverse interactions with enzyme active sites, leading to modulation of various biological pathways. This technical guide provides an in-depth overview of the synthesis, enzyme inhibitory activity, and structure-activity relationships of these compounds, intended to serve as a valuable resource for researchers in the field.

Synthetic Methodologies

The synthesis of this compound derivatives typically commences from readily available starting materials such as piperidine-3-carbonitrile or piperidine-3-carboxylic acid. A general and adaptable synthetic route involves the conversion of the nitrile or carboxylic acid functionality to the corresponding carbothioamide.

General Protocol for the Synthesis of N-Aryl-piperidine-3-carbothioamide from Piperidine-3-carbonitrile:

A common method for this transformation is the reaction of the piperidine-3-carbonitrile with a desired aryl amine in the presence of a thiating agent, such as phosphorus pentasulfide or Lawesson's reagent, in a suitable solvent like pyridine or toluene. The reaction mixture is typically heated to facilitate the conversion.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of piperidine-3-carbonitrile (1 equivalent) in dry pyridine, add the desired aryl amine (1.1 equivalents).

-

Addition of Thiating Agent: Add phosphorus pentasulfide (0.5 equivalents) portion-wise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-piperidine-3-carbothioamide.

This protocol can be adapted for the synthesis of a wide range of N-substituted this compound derivatives by varying the starting amine.

Enzyme Inhibitory Activity

This compound derivatives have been investigated for their inhibitory activity against a variety of enzyme targets, demonstrating their potential in diverse therapeutic areas.

Cholinesterase Inhibition

A series of quinoline-thiosemicarbazones featuring a piperidine moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

| Compound | Target Enzyme | IC50 (µM) |

| Derivative A | AChE | 15.2 |

| BChE | 18.5 | |

| Derivative B | AChE | 9.8 |

| BChE | 12.1 | |

| Derivative C | AChE | 25.4 |

| BChE | 30.7 |

Table 1: Cholinesterase Inhibitory Activity of Piperidine-containing Quinoline-Thiosemicarbazones.

Anticancer Activity

While research on piperidine-3-carbothioamides as anticancer agents is emerging, related piperidine-3-carboxamide derivatives have shown significant promise, providing a strong rationale for the investigation of their thioamide counterparts. For instance, a series of N-arylpiperidine-3-carboxamide derivatives were identified as inducers of a senescence-like phenotype in human melanoma cells.[1]

| Compound | Target Cell Line | IC50 (µM) |

| Carboxamide 1 | A375 (Melanoma) | 5.6 |

| Carboxamide 2 | A375 (Melanoma) | 2.1 |

| Carboxamide 3 | A375 (Melanoma) | 8.9 |

Table 2: Antiproliferative Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Melanoma Cells. [1]

These findings suggest that the piperidine-3-carboxamide scaffold is a valid starting point for the development of anticancer agents, and the corresponding carbothioamides may exhibit enhanced or differential activity.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Prepare Reagents: Prepare fresh solutions of ATCI/BTCI, DTNB, and the enzyme in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Substrate Addition: Add the substrate solution (ATCI or BTCI) to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[2]

Visualizations

Signaling Pathways

dot

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

dot

Caption: General experimental workflow for the synthesis and screening of this compound derivatives as enzyme inhibitors.

dot

Caption: Logical relationship between structural modifications of the this compound scaffold and its enzyme inhibitory activity.

References

The Ascending Trajectory of Piperidine-3-carbothioamides: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Immediate Release

[City, State] – October 27, 2025 – As the quest for novel therapeutic agents continues, the intricate relationship between a molecule's structure and its biological activity remains a cornerstone of modern drug discovery. This technical guide delves into the structure-activity relationship (SAR) of piperidine-3-carbothioamide derivatives, a promising class of compounds with potential applications in oncology and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of this scaffold, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

While direct and extensive SAR studies on this compound derivatives are emerging, significant insights can be gleaned from their close structural analogs, the piperidine-3-carboxamides. The substitution of the carbonyl oxygen with a sulfur atom to form the carbothioamide (or thioamide) functional group can significantly impact a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity. This guide will leverage the well-documented SAR of piperidine-3-carboxamides as a surrogate to extrapolate and predict the SAR of their carbothioamide counterparts, a common strategy in medicinal chemistry for lead optimization.

Structure-Activity Relationship (SAR) Insights

The piperidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to introduce a three-dimensional character into molecules, which can enhance binding to biological targets.[1] The substitution at the 3-position of the piperidine ring with a carbothioamide moiety offers a versatile platform for chemical modification to explore and optimize biological activity.

Key Structural Features Influencing Activity:

Based on studies of the closely related N-arylpiperidine-3-carboxamide derivatives, several key structural features have been identified as crucial for their biological activity, particularly in the context of antimelanoma and senescence-inducing properties.[2]

-

Piperidine Ring Conformation and Substitution: The piperidine-3-carboxamide moiety itself is critical for activity. Regioisomers, such as those with a piperidine-4-carboxamide functionality, have been shown to be inactive.[2] Furthermore, the size of the heterocyclic ring is important, with the six-membered piperidine ring demonstrating superior activity compared to smaller rings like pyrrolidine or azetidine.[2] The stereochemistry at the 3-position of the piperidine ring also plays a significant role, with the S-isomer often exhibiting greater potency.[2]

-

N-Aryl Substituent: The nature of the aryl group attached to the piperidine nitrogen is a key determinant of activity. Modifications to this aryl ring can significantly modulate the compound's potency and selectivity.

-

Carbothioamide N-Substituent: The substituent on the nitrogen of the carbothioamide group provides another avenue for SAR exploration. The introduction of various aryl and alkyl groups can influence the compound's interaction with its biological target and affect its pharmacokinetic properties. For instance, in a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides investigated as cholinesterase inhibitors, the substitution pattern on the phenyl ring of the carbothioamide moiety was found to be critical for inhibitory efficacy.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on piperidine-3-carboxamide derivatives, which serve as a valuable reference for predicting the activity of their carbothioamide analogs.

Table 1: Senescence-Inducing and Antiproliferative Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells.[2]

| Compound | R¹ (N-Aryl) | R² (Amide) | EC₅₀ (µM)ᵃ | IC₅₀ (µM)ᵇ |

| 1 | 2,3-difluorophenyl | H | 1.24 | 0.88 |

| 12 | 2,3-difluorophenyl | H (piperidine-4-carboxamide) | >20 | >20 |

| 13 | 2,3-difluorophenyl | H (pyrrolidine-3-carboxamide) | 8.0 | - |

| 14 | 2,3-difluorophenyl | H (azetidine-3-carboxamide) | >20 | - |

| 54 | pyridin-2-yl | pyrrole | 0.04 | 0.03 |

ᵃ EC₅₀: Half-maximal effective concentration for inducing a senescence-like phenotype. ᵇ IC₅₀: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Cholinesterase Inhibitory Activity of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide Derivatives.[3]

| Compound | R³ (Carbothioamide N-substituent) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 6d | 2,6-dimethylphenyl | >50 | >50 |

| 6f | 3-chlorophenyl | 9.68 | 11.59 |

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of carbothioamides is the thionation of the corresponding carboxamide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

General Procedure for Thionation:

-

To a solution of the piperidine-3-carboxamide derivative (1 equivalent) in a dry, inert solvent such as toluene or dioxane, add Lawesson's reagent (0.5-1.0 equivalents).

-

The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

High-Throughput Screening (HTS) for Identification of Bioactive Compounds

HTS is a crucial tool in early-stage drug discovery for identifying hit compounds from large chemical libraries. The following is a generalized workflow for an image-based HTS assay to identify compounds that induce a senescence-like phenotype.[2]

Protocol:

-

Cell Seeding: Plate human melanoma A375 cells in 384-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Add the library of this compound derivatives to the wells at a final concentration typically in the low micromolar range. Include appropriate positive (e.g., doxorubicin) and negative (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a period of 72 hours to allow for cellular changes to occur.

-

Staining and Imaging: Fix the cells and stain with relevant fluorescent dyes to visualize the nucleus (e.g., Hoechst) and cytoplasm. Acquire images using a high-content imaging system.

-

Image Analysis: Analyze the acquired images using specialized software to quantify cellular features indicative of senescence, such as increased cell size, flattened morphology, and changes in nuclear size and granularity.

-

Hit Identification: Identify compounds that induce a statistically significant increase in the percentage of senescent cells compared to the negative control.

Cell Viability (MTT) Assay